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Introduction
Upamostat, an orally available serine protease inhibitor, is a promising host-directed antiviral

agent. It functions by inhibiting cellular proteases, such as Transmembrane Protease Serine 2

(TMPRSS2), which are crucial for the proteolytic activation of viral surface glycoproteins, a

necessary step for the entry of a variety of viruses into host cells. This mechanism makes

Upamostat a broad-spectrum candidate for antiviral therapy, with potential efficacy against

emerging viral variants with mutations in their spike proteins.[1] Upamostat is a prodrug that is

converted to its active metabolite, WX-UK1, which potently inhibits trypsins and related

enzymes.[2][3][4] In vitro studies have demonstrated the activity of Upamostat against SARS-

CoV-2, including in human lung epithelial Calu-3 cells and human bronchial epithelium

organoid models.[3] This document provides detailed application notes and protocols for

utilizing Upamostat in in vitro viral entry assays.

Mechanism of Action
Viral entry for many respiratory viruses, including SARS-CoV-2 and influenza virus, is a multi-

step process that often requires host cell proteases to cleave the viral spike (S) or

hemagglutinin (HA) proteins. This cleavage event activates the protein, enabling the fusion of

the viral and host cell membranes and the subsequent release of the viral genome into the

cytoplasm.
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Upamostat primarily targets and inhibits the activity of TMPRSS2, a type II transmembrane

serine protease highly expressed in the respiratory tract.[5][6][7] By blocking TMPRSS2,

Upamostat prevents the cleavage of the viral S protein, thereby inhibiting viral entry at the

plasma membrane.[5][6] Some evidence also suggests that in cells lacking TMPRSS2,

Upamostat may exert its antiviral effect through the inhibition of other proteases like cathepsin-

L in the endosomal entry pathway.[3]

Data Presentation
The following tables summarize the in vitro efficacy of Upamostat and its active metabolite,

WX-UK1, against various viruses. Note: Specific EC50/IC50 values for Upamostat are not

widely published and are often cited as "data on file" by the manufacturer. The data presented

here is a compilation of available information and data for comparable TMPRSS2 inhibitors to

provide a reference for experimental design.

Table 1: In Vitro Antiviral Activity of Upamostat and Related TMPRSS2 Inhibitors against SARS-

CoV-2
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Compound Virus Cell Line Assay Type
Reported
Efficacy

Citation

Upamostat

SARS-CoV-2

(VSV

pseudovirus)

Calu-3

(TMPRSS2+)

Viral Entry

Inhibition

Moderate

inhibitory

activity

[8]

Upamostat

SARS-CoV-2

(VSV

pseudovirus)

Vero76

(TMPRSS2-)

Viral Entry

Inhibition

Moderate

activity noted
[8]

Upamostat SARS-CoV-2

Human

Bronchial

Epithelial

Cells (ALI

culture)

Inhibition of

infection and

spread

Potent

inhibitor
[3][8]

Camostat

mesylate

(related

TMPRSS2

inhibitor)

SARS-CoV-2 Calu-3
Viral Entry

Inhibition

EC50: 107

nM
[9]

Nafamostat

mesylate

(related

TMPRSS2

inhibitor)

TMPRSS2

(enzymatic

assay)

N/A
Biochemical

Inhibition

IC50: 0.27

nM
[10]

Table 2: In Vitro Antiviral Activity of Related TMPRSS2 Inhibitors against Influenza Virus
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Compound Virus Strain Cell Line Assay Type
Reported
Efficacy

Citation

Nafamostat

Influenza A

(H1N1)pdm0

9

Human

Tracheal

Epithelial

(HTE) cells

Viral Titer

Reduction

Significant

reduction in

viral titers

[11][12]

Camostat

Influenza A

(H1N1 &

H3N2)

Human

Tracheal

Epithelial

(HTE) cells

Viral Titer and

RNA

Reduction

Reduced viral

titers and

RNA levels

Experimental Protocols
Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay using
a Luciferase Reporter System
This protocol describes a common method to assess the inhibitory effect of Upamostat on

SARS-CoV-2 entry using a vesicular stomatitis virus (VSV) or lentivirus-based pseudovirus

system expressing the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.

Materials:

Cells: Calu-3 cells (human lung epithelial, TMPRSS2-positive) or HEK293T cells stably

expressing ACE2 and TMPRSS2.

Pseudovirus: SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles encoding a

luciferase reporter (e.g., Firefly or NanoLuc®).

Upamostat: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial

dilutions in cell culture medium.

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-

Glo™ Luciferase Assay System).
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Plates: White, clear-bottom 96-well plates suitable for luminescence readings.

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

Cell Seeding:

Trypsinize and count Calu-3 or HEK293T-ACE2/TMPRSS2 cells.

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to form a monolayer.

Compound Treatment:

Prepare serial dilutions of Upamostat in cell culture medium. A suggested starting

concentration range is 0.1 nM to 10 µM.

Remove the old medium from the cells and add 50 µL of the diluted Upamostat to the

respective wells.

Include a vehicle control (medium with the same concentration of solvent used for

Upamostat) and a no-treatment control.

Incubate the plate for 1-2 hours at 37°C.

Pseudovirus Infection:

Thaw the SARS-CoV-2 pseudovirus stock on ice.

Dilute the pseudovirus in cell culture medium to a predetermined titer that results in a

robust luciferase signal (e.g., 10^5 to 10^6 RLU/ml).

Add 50 µL of the diluted pseudovirus to each well, resulting in a final volume of 100 µL.

The final concentration of Upamostat will be halved.

Incubate the plate for 48-72 hours at 37°C.
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Luciferase Assay:

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add 100 µL of the luciferase assay reagent to each well.

Incubate for 5-10 minutes at room temperature, protected from light.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of viral entry inhibition for each Upamostat concentration relative

to the vehicle control.

Plot the percentage of inhibition against the log of the Upamostat concentration.

Determine the EC50 value (the concentration at which 50% of viral entry is inhibited) using

a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Authentic Influenza Virus Plaque Reduction
Assay
This protocol is for assessing the inhibitory effect of Upamostat on the replication of an

authentic influenza virus, such as an H1N1 strain.

Materials:

Cells: Madin-Darby Canine Kidney (MDCK) cells.

Virus: Influenza A virus (e.g., A/PR/8/34 H1N1).

Upamostat: Prepare a stock solution and serial dilutions.

Infection Medium: DMEM with 1 µg/mL TPCK-treated trypsin.

Overlay Medium: 2X MEM mixed 1:1 with 1.2% Avicel or another appropriate overlay.
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Crystal Violet Solution: 0.1% crystal violet in 20% ethanol.

Procedure:

Cell Seeding:

Seed MDCK cells in 12-well plates to form a confluent monolayer.

Compound Treatment and Infection:

Wash the cell monolayers with PBS.

Prepare dilutions of influenza virus in infection medium.

In separate tubes, mix the virus dilutions with equal volumes of Upamostat dilutions or a

vehicle control.

Incubate the virus-compound mixtures for 1 hour at 37°C.

Add 200 µL of the mixture to the cell monolayers and incubate for 1 hour at 37°C to allow

for viral adsorption.

Plaque Formation:

Remove the inoculum and wash the cells with PBS.

Overlay the cells with 1 mL of the overlay medium containing the corresponding

concentration of Upamostat or vehicle control.

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are

visible.

Plaque Visualization and Counting:

Fix the cells with 4% paraformaldehyde for 1 hour.

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

Wash the plates with water and allow them to dry.
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Count the number of plaques in each well.

Data Analysis:

Calculate the percentage of plaque reduction for each Upamostat concentration compared

to the vehicle control.

Determine the EC50 value by plotting the percentage of plaque reduction against the log

of the Upamostat concentration.
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Caption: Mechanism of Upamostat-mediated inhibition of viral entry.
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Caption: Pseudovirus entry assay workflow with Upamostat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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